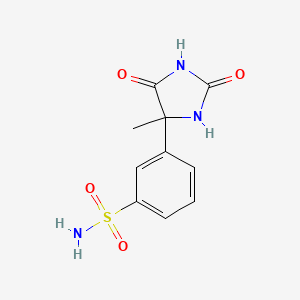

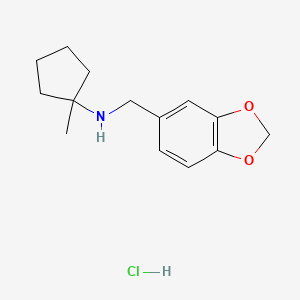

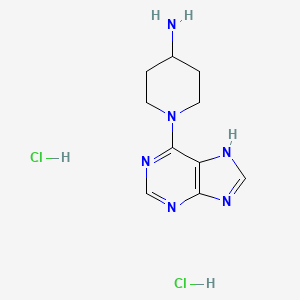

![molecular formula C10H15NO2 B1422509 Methoxy[1-(2-methoxyphenyl)ethyl]amine CAS No. 1268256-96-7](/img/structure/B1422509.png)

Methoxy[1-(2-methoxyphenyl)ethyl]amine

Übersicht

Beschreibung

Methoxy[1-(2-methoxyphenyl)ethyl]amine, also known as 2C-H, is a chemical compound that belongs to the phenethylamine class. It is a psychoactive substance that has been the subject of scientific research for many years.

Wissenschaftliche Forschungsanwendungen

Electrophilic Amination : Methoxy[1-(2-methoxyphenyl)ethyl]amine is used in the electrophilic amination of catecholboronate esters, which is a key step in asymmetric hydroboration of vinylarenes (Knight et al., 1997).

Monoamine Re-uptake Inhibition : It has potential applications in the development of antidepressants, specifically as inhibitors of biogenic amine re-uptake (Wieringa et al., 2010).

Lipase-Catalyzed N-Acylation : This compound plays a role in the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, which is important in the synthesis of enantiopure amines (Cammenberg et al., 2006).

Synthesis of Ethyl 2-(N-Methoxy) Imino-2-Phenylacetate : This process involves catalytic alkali, highlighting the compound's role in organic synthesis (Zhong-mei, 2012).

Formation of Schiff Bases : this compound is involved in the formation of Schiff bases and their complexation reactions with various metals, which is significant in coordination chemistry (Kumar et al., 2004).

Catalytic Amination : The compound is used in the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, which is relevant in industrial chemistry (Bassili & Baiker, 1990).

Wirkmechanismus

Target of Action

Methoxy[1-(2-methoxyphenyl)ethyl]amine, also known as 4-Methoxyphenethylamine, primarily targets monoamine oxidase . This enzyme plays a crucial role in the metabolism of monoamines in the body, including neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

The compound interacts with its target by inhibiting the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This interaction results in the accumulation of these neurotransmitters, which can lead to various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting the action of monoamine oxidase, this compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft .

Pharmacokinetics

Its metabolism likely involves deamination by monoamine oxidase, and it is probably excreted in the urine .

Result of Action

The inhibition of monoamine oxidase by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various physiological effects, depending on the specific neurotransmitters involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect monoamine oxidase can potentiate or diminish its effects . Additionally, individual variations in monoamine oxidase levels and activity can also influence the compound’s efficacy and stability .

Eigenschaften

IUPAC Name |

N-methoxy-1-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(11-13-3)9-6-4-5-7-10(9)12-2/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJLWHIEZWFOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

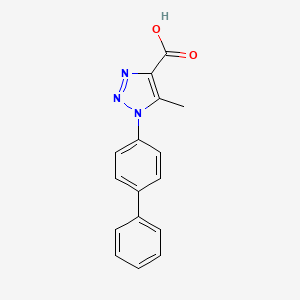

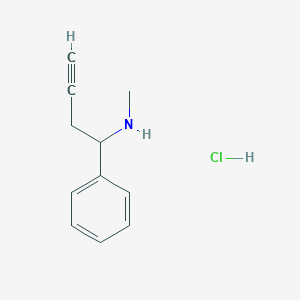

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)

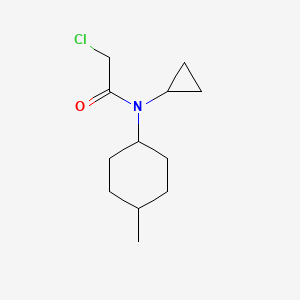

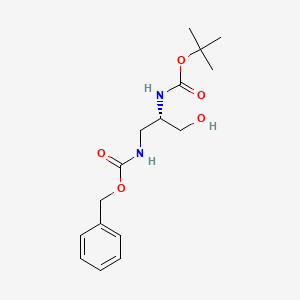

![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)

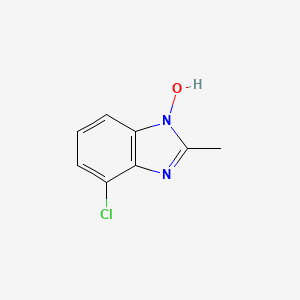

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)